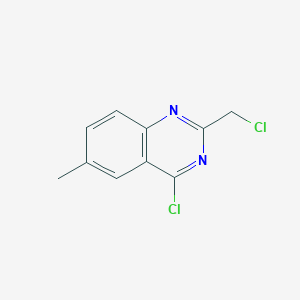
(Z)-3-Chloro-3-(pyridin-3-yl)acrylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-Chloro-3-(pyridin-3-yl)acrylaldehyde is an organic compound characterized by the presence of a chlorine atom, a pyridine ring, and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Chloro-3-(pyridin-3-yl)acrylaldehyde typically involves the reaction of 3-chloropyridine with acrolein under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as distillation or recrystallization, to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-3-Chloro-3-(pyridin-3-yl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 3-chloro-3-(3-pyridinyl)propanoic acid.
Reduction: Formation of 3-chloro-3-(3-pyridinyl)propanol.
Substitution: Formation of 3-hydroxy-3-(3-pyridinyl)-2-propenal or 3-amino-3-(3-pyridinyl)-2-propenal.
Applications De Recherche Scientifique
(Z)-3-Chloro-3-(pyridin-3-yl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (Z)-3-Chloro-3-(pyridin-3-yl)acrylaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. For example, it may inhibit enzymes by forming adducts with their active sites, thereby affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiacloprid: A neonicotinoid insecticide with a similar pyridine ring structure.
Imidacloprid: Another neonicotinoid insecticide with structural similarities.
Uniqueness
(Z)-3-Chloro-3-(pyridin-3-yl)acrylaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike thiacloprid and imidacloprid, which are primarily used as insecticides, this compound has broader applications in scientific research and industry.
Propriétés
Formule moléculaire |
C8H6ClNO |
|---|---|
Poids moléculaire |
167.59 g/mol |
Nom IUPAC |
(Z)-3-chloro-3-pyridin-3-ylprop-2-enal |
InChI |
InChI=1S/C8H6ClNO/c9-8(3-5-11)7-2-1-4-10-6-7/h1-6H/b8-3- |
Clé InChI |
HCHAABAWDWGELE-BAQGIRSFSA-N |
SMILES isomérique |
C1=CC(=CN=C1)/C(=C/C=O)/Cl |
SMILES canonique |
C1=CC(=CN=C1)C(=CC=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl 2-[4-(benzyloxy)phenyl]benzoate](/img/structure/B1369355.png)

![3-[(2-Fluorophenyl)methyl]azetidine](/img/structure/B1369360.png)




